molecular formula C18H15FN2O4 B2488716 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 905662-90-0

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2488716
CAS No.: 905662-90-0
M. Wt: 342.326
InChI Key: BMEGAPIYZBVPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a fluorophenyl group, a pyrrolidinone ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of palladium-catalyzed arylation to construct the core structure, followed by N-arylation and other functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. Solvothermal conditions and metal-organic frameworks (MOFs) can also be employed to enhance the synthesis efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for reduction, and various oxidizing agents for oxidation. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone and benzo[d][1,3]dioxole moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the fluorophenyl and benzo[d][1,3]dioxole groups enhances its potential for diverse applications, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c19-12-2-4-14(5-3-12)21-9-13(8-17(21)22)20-18(23)11-1-6-15-16(7-11)25-10-24-15/h1-7,13H,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEGAPIYZBVPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.